2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a thiazole ring fused with a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine hydrate with a suitable diketone.
Coupling Reaction: The final step involves coupling the thiazole and pyridazinone rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3-thiazol-4-ol
- 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one exhibits unique properties due to the presence of both thiazole and pyridazinone rings, which can enhance its biological activity and specificity in various applications.
Properties
IUPAC Name |
2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-9(15-8(2)12-7)6-13-10(14)4-3-5-11-13/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATHGMXCODNVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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